molecular formula C17H34O4 B046955 2-Monomyristin CAS No. 3443-83-2

2-Monomyristin

Cat. No. B046955
CAS RN: 3443-83-2
M. Wt: 302.4 g/mol
InChI Key: TVIMZSOUQXNWHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Monomyristin involves enzymatic hydrolysis of triglycerides in the presence of lipase enzymes from Thermomyces lanuginosa, a process that selectively produces monoacylglycerol derivatives including 1-monomyristin and 2-monomyristin from commercially available myristic acid. Another approach involves the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection steps to yield 1-monomyristin (Nurmala et al., 2018).

Molecular Structure Analysis

The molecular structure of synthesized 2-Monomyristin has been confirmed through various spectroscopic techniques, including Fourier Transform Infrared (FTIR) spectrophotometry, gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS), and proton and carbon nuclear magnetic resonance (1H and 13C-NMR) spectrometry. These analyses ensure the correct molecular configuration and purity of the compound (Nurmala et al., 2018).

Chemical Reactions and Properties

2-Monomyristin participates in various chemical reactions, including saponification, where it undergoes hydrolysis in the presence of a base to yield glycerol and myristic acid. This reaction is crucial for understanding its breakdown and functionality in biological systems (Jellinek & Gordon, 2007).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior of 2-Monomyristin, have been studied using techniques like x-ray diffraction to construct phase diagrams in water systems. These studies provide insights into the compound's stability, crystalline structure, and interactions with water, which are essential for its application in various formulations (Briggs & Caffrey, 1994).

Chemical Properties Analysis

The chemical properties of 2-Monomyristin, such as its reactivity and interaction with other molecules, are crucial for its biological effects. The compound exhibits high antibacterial activity against specific pathogens such as Escherichia coli, highlighting its potential as an antibacterial agent. Furthermore, the acyl position and carbon chain length significantly affect its antibacterial and antifungal activities (Nurmala et al., 2018).

Scientific Research Applications

  • Antibacterial and Antifungal Properties :

  • Cancer Research :

  • Molecular and Cellular Biology :

    • Myristoylated recoverin binds to rod outer segment membranes and phosphatidylcholine vesicles, suggesting a role for the myristoyl group in Ca2+ signaling (Zozulya & Stryer, 1992).
  • Virology :

    • Myristic acid analogs, such as DL-2-hydroxymyristic acid (2OHM) and 13-oxamyristic acid (13OM), inhibit Junin virus replication at concentrations not affecting cell viability (Cordo, Candurra, & Damonte, 1999).
  • Physical Chemistry :

    • The presence of monomyristin in polymeric nanoparticles induced significant modifications on the characteristics of the resulting suspension, with hydrophobically modified dextran being promising as a matrix material (Chiewpattanakul et al., 2010).
    • The study of the structure of nonionic surfactant (glycerol alpha-monomyristate) micelles in organic solvents revealed insights into micelle formation and behavior (Shrestha, Glatter, & Aramaki, 2009).

Safety And Hazards

While specific safety and hazard information for 2-Monomyristin is not available in the sources, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds .

properties

IUPAC Name

1,3-dihydroxypropan-2-yl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIMZSOUQXNWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058699
Record name 2-Myristoyl glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name MG(0:0/14:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Monomyristin

CAS RN

3443-83-2
Record name 2-Hydroxy-1-(hydroxymethyl)ethyl tetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3443-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 2-myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Myristoyl glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCERYL 2-MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE120461I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
Jumina, A Nurmala, A Fitria, D Pranowo, EN Sholikhah… - Molecules, 2018 - mdpi.com
… The 2-monomyristin compound was … of 2-monomyristin. The purity of the product was confirmed from LC chromatograms and the mass spectrum corresponds to the 2-monomyristin …
Number of citations: 21 www.mdpi.com
J Jumina, M Mutmainah, B Purwono, YS Kurniawan… - Molecules, 2019 - mdpi.com
… subtilis compared with 2-monomyristin. Glucosyl monomyristate also exhibited higher antibacterial activity against E. coli compared with 1-monomyristin and sucrose myristate. …
Number of citations: 29 www.mdpi.com
LS Silbert, BF Daubert, LS Mason - The Journal of Physical …, 1965 - ACS Publications
… monostearin and 2-monopalmitin from methanol, 2-monomyristin from ethyl ether-petroleum … Analogous bands for 2-monomyristin are 3527 and 1715 cm.-1 for the liquid state and 3347 …
Number of citations: 10 pubs.acs.org
R Pachaiappan, K Nagasathiya, PK Singh… - Biomass Conversion …, 2022 - Springer
… Other ligands such as laetisaric acid, stearic acid, 2-monomyristin, cis–vaccenic acid, myristic acid, maculosin, lauric acid, capric acid, caprylic acid, acetanilide were also docked with 5 …
Number of citations: 11 link.springer.com
W Tsuzuki - Lipids, 2007 - Springer
… For example, 2-monomyristin and 2-monopalmitin were more rapidly transferred into the Caco2 cells from the mixed micelles than 2-monocaprin was. On the other hand, the absorption …
Number of citations: 16 link.springer.com
DR Merker, BF Daubert - Journal of the American Chemical …, 1958 - ACS Publications
… identity is found between 1-monolaurin and 2-monomyristin or … The melting point of 1-monolaurin is very close to that of 2monomyristin and the melting point of 1-monomyristin is similar …
Number of citations: 21 pubs.acs.org
J Jumina, W Lavendi, T Singgih, S Triono… - Scientific reports, 2019 - nature.com
… aureus of 1-monoolein and 2-monoolein is higher than 2-monomyristin and 2-monolaurin although alkyl chain of oleic acid is longer than either myristic acid or lauric acid. It is probably …
Number of citations: 29 www.nature.com
S Mukherjee, S Sengupta - Journal of the American Oil …, 1981 - Wiley Online Library
… , experimental rats fed 7.5% of 2-monomyristin dissolved in triolein showed greater cholesterol … The results of experiments with 7.5% level of 1and 2-monomyristin suggest a close …
Number of citations: 15 aocs.onlinelibrary.wiley.com
A Chaibi, LH Ababouch, FF Busta - Journal of food protection, 1996 - Elsevier
Monolaurin, monomyristin, monolinolein, and monolinolenin inhibited cell growth from Bacillus cereus T, Clostridium botulinum 62A, and Clostridium sporogenes PA3679 spores and …
Number of citations: 62 www.sciencedirect.com
LC Clementino, FB Oda, TR Teixeira… - Natural Product …, 2021 - Taylor & Francis
… -amine (2.7%), octadecanoic acid (2.6%), 2-monomyristin (2.3%), cis-11,14-eicosadienoic acid (2.1… of azelaic acid, 1-monomyristin, 2-monomyristin and octanedioic acid in A. mirabilis. …
Number of citations: 6 www.tandfonline.com

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